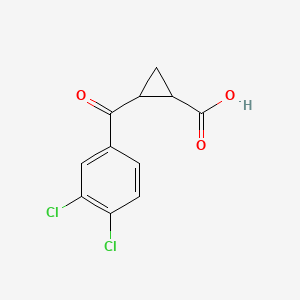

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

説明

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid (DCBCA) is a cyclopropanecarboxylic acid with two chlorine atoms attached to a benzene ring. It is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCBCA has been used in the synthesis of various organic compounds and has been found to exhibit biological activity in a variety of in vivo and in vitro studies.

科学的研究の応用

Kynurenine 3-Monooxygenase Inhibitor

UPF-648 is a potent, active site-targeting kynurenine 3-monooxygenase (KMO; kynurenine 3-hydroxylase) inhibitor . It prevents productive binding of the substrate L-kynurenine by perturbing the local active-site structure .

Neuroprotection in Huntington’s Disease

UPF-648 has been shown to protect against neurodegeneration in a murine model of Huntington’s disease . This is achieved by shifting kynurenine pathway metabolism towards enhanced neuroprotective kynurenic acid (KYNA) formation and away from the free radicals generator 3-hydroxykynurenine (3-HK) and the excitotoxic quinolinic acid (QUIN) .

Neuroprotection in Drosophila Model

In addition to the murine model, UPF-648 has also shown neuroprotective effects in a Drosophila model of Huntington’s disease . This was achieved by administering 100 μM of UPF-648 in maize media .

Kynurenine and Kynurenic Acid Levels

UPF-648 has been found to increase kynurenine and kynurenic acid levels in the brain . This effect was observed in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg .

Decrease in 3-Hydroxykynurenine Levels

Along with increasing kynurenine and kynurenic acid levels, UPF-648 also decreases the levels of 3-hydroxykynurenine , a free radicals generator .

Reduction in Quinolinic Acid Levels

UPF-648 reduces the levels of quinolinic acid (QUIN) , an excitotoxic compound . This reduction contributes to its neuroprotective effects .

作用機序

Target of Action

UPF-648 primarily targets kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

UPF-648 acts as a potent inhibitor of KMO . It binds closely to the FAD cofactor in the active site of KMO, initiating a conformational change that prevents the productive binding of the substrate L-kynurenine . This effectively inhibits KMO activity .

Biochemical Pathways

The inhibition of KMO by UPF-648 affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, UPF-648 shifts the pathway towards the production of kynurenic acid, a neuroprotective agent .

Result of Action

The inhibition of KMO by UPF-648 results in a decrease in the production of 3-hydroxykynurenine and quinolinic acid, both of which can have neurotoxic effects . At the same time, there is an increase in the production of kynurenic acid, which has neuroprotective properties . This shift in the kynurenine pathway can have significant effects at the molecular and cellular levels, potentially offering protection against neurodegenerative conditions .

特性

IUPAC Name |

(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

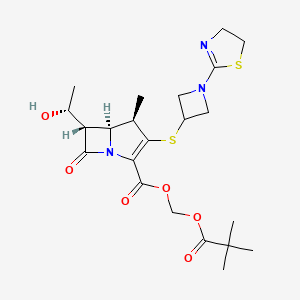

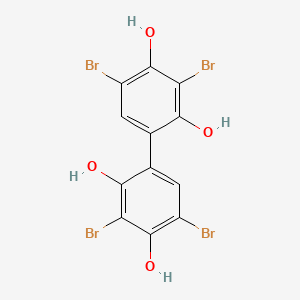

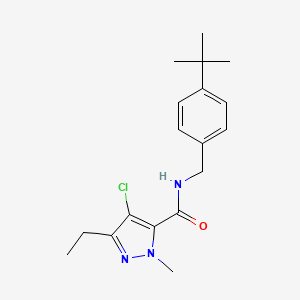

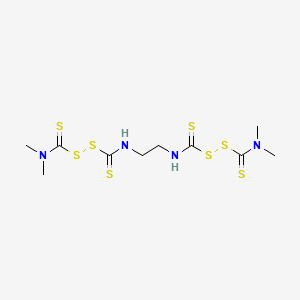

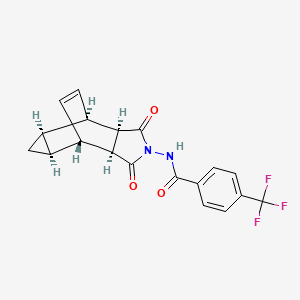

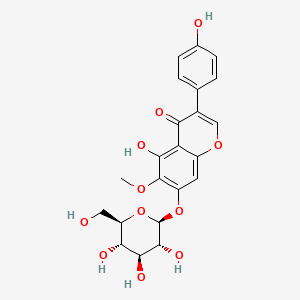

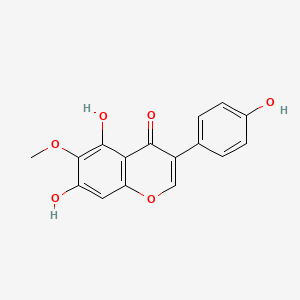

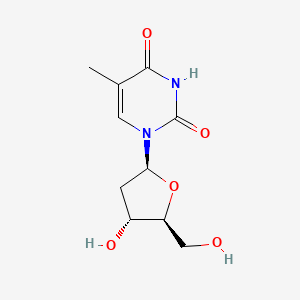

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。